molecular formula C8H16ClN3 B3218311 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1188264-82-5

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No. B3218311
CAS RN: 1188264-82-5
M. Wt: 189.68 g/mol
InChI Key: LVDACSIBZRRWIU-UHFFFAOYSA-N
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Description

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, also known as TMPM, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrazole and has been found to have several applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its ability to bind to the active site of enzymes and inhibit their activity. This is achieved through the formation of covalent bonds between this compound and the amino acid residues in the active site of the enzyme. This results in the inhibition of the enzyme's activity and the subsequent modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species. This compound has also been found to have anti-inflammatory effects, which are attributed to its ability to inhibit the activity of cyclooxygenase enzymes. Additionally, this compound has been found to have neuroprotective effects, which are attributed to its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in lab experiments is its ability to interact with various biological molecules such as proteins and enzymes. This makes it a valuable tool for studying various physiological processes. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in scientific research. One of the main areas of focus is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound can be used as a tool for studying the structure and function of various biological molecules such as proteins and enzymes. Finally, the use of this compound in combination with other compounds can lead to the development of novel drugs with enhanced efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a valuable compound that has several applications in scientific research. Its ability to interact with various biological molecules such as proteins and enzymes makes it a valuable tool for studying various physiological processes. Additionally, its low toxicity and potent inhibitory effects on enzymes make it a promising lead compound for the development of new drugs. The future directions for the use of this compound in scientific research are promising, and it is likely that this compound will continue to be an important tool in the field of biochemistry and pharmacology.

Scientific Research Applications

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride has been widely used in scientific research due to its ability to interact with various biological molecules such as proteins and enzymes. One of the main applications of this compound is in the field of drug discovery, where it is used as a lead compound for developing new drugs. This compound has been found to have potent inhibitory effects on several enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-6-8(5-9-3)7(2)11(4)10-6;/h9H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDACSIBZRRWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188264-82-5
Record name 1H-Pyrazole-4-methanamine, N,1,3,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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